An In-depth Technical Guide to the Chemical Properties and Structure of cis-3-Nonene
An In-depth Technical Guide to the Chemical Properties and Structure of cis-3-Nonene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical protocols related to cis-3-Nonene. The information is intended to support research and development activities where this compound is of interest.
Chemical Structure and Identification
cis-3-Nonene, systematically named (Z)-non-3-ene, is an unsaturated hydrocarbon with the molecular formula C₉H₁₈.[1][2] It is a linear alkene characterized by a carbon-carbon double bond located between the third and fourth carbon atoms of a nine-carbon chain. The "cis" or "(Z)" designation indicates that the alkyl groups attached to the double-bonded carbons are on the same side of the double bond.
Caption: Chemical structure of cis-3-Nonene.
Physicochemical Properties
The following tables summarize the key physicochemical properties of cis-3-Nonene.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₈ | [1][2] |
| Molecular Weight | 126.24 g/mol | [1] |
| Appearance | Colorless liquid | [3] |
| Density | 0.739 ± 0.06 g/cm³ (Predicted) | [3] |
| Boiling Point | 145.7 ± 7.0 °C (Predicted) | [3] |
| Melting Point | No experimental data available. | |
| Flash Point | 32.2 °C | [3] |
| Vapor Pressure | 6.1 ± 0.1 mmHg at 25°C (Predicted) | [3] |
| Refractive Index | 1.427 | [3] |
| Solubility | Insoluble in water; Soluble in chloroform (B151607) and methanol (B129727). | [4] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | (Z)-non-3-ene | [1] |
| CAS Number | 20237-46-1 | [1][2] |
| SMILES | CCCCC/C=C\CC | [1] |
| InChIKey | YCBSHDKATAPNIA-ALCCZGGFSA-N | [1][2] |
Synthesis of cis-3-Nonene
A common and effective method for the stereoselective synthesis of cis-alkenes is the partial hydrogenation of an alkyne using a "poisoned" catalyst, such as Lindlar's catalyst. This method prevents the complete reduction of the alkyne to an alkane.
Caption: Synthesis of cis-3-Nonene via alkyne reduction.
Experimental Protocol: Synthesis
Step 1: Formation of the Alkynide Anion
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-pentyne (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (n-BuLi) (1.05 equivalents) dropwise while maintaining the temperature at -78 °C.
-
Allow the reaction mixture to stir at this temperature for 1 hour.
Step 2: Alkylation
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To the solution of the lithium pentynide, add 1-bromobutane (1.1 equivalents) dropwise at -78 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate under reduced pressure to obtain crude 3-nonyne.
Step 3: Partial Hydrogenation
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Dissolve the crude 3-nonyne in a suitable solvent such as methanol or ethyl acetate (B1210297).
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Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) to the solution (typically 5-10% by weight of the alkyne).
-
Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).
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Stir the reaction mixture vigorously at room temperature.
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Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) to ensure the reaction stops at the alkene stage.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield cis-3-Nonene. Further purification can be achieved by distillation or column chromatography if necessary.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like cis-3-Nonene.
Caption: General workflow for GC-MS analysis.
Table 3: Typical GC-MS Parameters
| Parameter | Value | Notes |
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film) or equivalent | A non-polar column is suitable for hydrocarbon separation. |
| Injection Mode | Split (e.g., 50:1) | Suitable for a pure or concentrated sample. |
| Injector Temp. | 250 °C | Ensures rapid volatilization. |
| Carrier Gas | Helium at 1.0-1.5 mL/min | Common carrier gas for GC-MS. |
| Oven Program | Initial: 50 °C, hold 2 min; Ramp: 10 °C/min to 200 °C | Optimized to separate nonenes and related isomers. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for generating reproducible mass spectra. |
| Mass Range | m/z 35-300 | Covers the molecular ion and expected fragments. |
| Source Temp. | 230 °C | Prevents condensation in the ion source. |
| Transfer Line Temp. | 280 °C | Ensures efficient transfer from GC to MS. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the cis stereochemistry.
¹H NMR: The protons on the double bond (H-3 and H-4) are expected to appear as a multiplet in the range of 5.3-5.5 ppm. The coupling constant (J) between these two protons is characteristic of the cis configuration, typically in the range of 6-12 Hz. The allylic protons on C-2 and C-5 will appear as multiplets around 2.0-2.2 ppm. The remaining aliphatic protons will be observed as a complex of signals in the upfield region (0.8-1.5 ppm).
¹³C NMR: The double bond carbons (C-3 and C-4) will have characteristic chemical shifts in the alkene region of the spectrum, typically between 120 and 140 ppm. The remaining saturated carbons will appear in the upfield region.
Experimental Protocol: ¹H NMR
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Prepare a sample by dissolving approximately 5-10 mg of cis-3-Nonene in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
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Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
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A standard proton experiment with a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.
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Process the data with appropriate Fourier transformation, phasing, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the functional groups present in cis-3-Nonene.
Characteristic Absorptions:
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=C-H stretch: A weak to medium band is expected in the region of 3000-3100 cm⁻¹, characteristic of the C-H bonds on the double bond.
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C=C stretch: A weak to medium absorption band around 1650-1660 cm⁻¹ is indicative of the cis-disubstituted double bond.
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=C-H bend (out-of-plane): A strong, broad band around 675-730 cm⁻¹ is characteristic of a cis-disubstituted alkene.
Experimental Protocol: FTIR
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For a neat liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
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Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
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Acquire the spectrum over a range of 4000-400 cm⁻¹.
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Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio at a resolution of 4 cm⁻¹.
